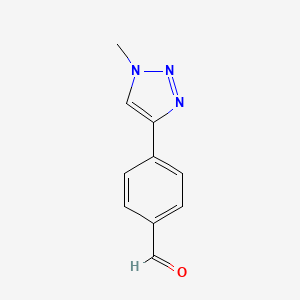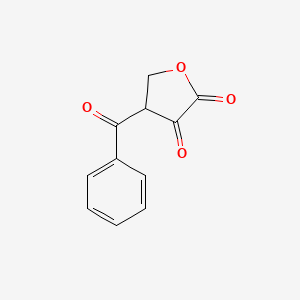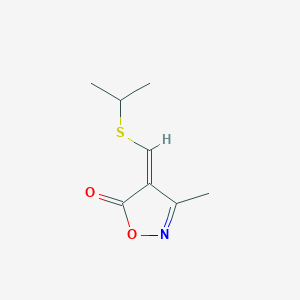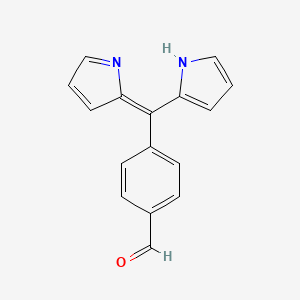![molecular formula C36H39ClP2 B12892367 (6-Chloro-2'-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12892367.png)
(6-Chloro-2'-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is a complex organophosphorus compound. It is widely used in various chemical reactions, particularly in catalysis and organic synthesis. The compound features a unique structure that includes a chloro-substituted biphenyl backbone with diphenylphosphino and dicyclohexylphosphino groups, making it highly versatile in its applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine typically involves the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a Suzuki-Miyaura coupling reaction between a chloro-substituted phenylboronic acid and a bromophenyl derivative.
Introduction of Phosphino Groups: The diphenylphosphino and dicyclohexylphosphino groups are introduced through a series of nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as potassium tert-butoxide.
Purification: The final product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or primary amines are employed in substitution reactions.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Phosphine Hydrides: Result from reduction reactions.
Substituted Derivatives: Various substituted derivatives are formed depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is used as a ligand in transition metal catalysis. It is particularly effective in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Biology
The compound is used in the synthesis of biologically active molecules. Its ability to facilitate complex organic transformations makes it valuable in the development of pharmaceuticals and agrochemicals.
Medicine
In medicinal chemistry, (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is used to synthesize drug candidates with potential therapeutic applications. Its role in catalysis allows for the efficient construction of complex molecular architectures.
Industry
In the industrial sector, the compound is used in the production of fine chemicals and specialty materials. Its versatility in catalysis makes it an essential component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine involves its role as a ligand in transition metal complexes. The phosphine groups coordinate with the metal center, stabilizing the complex and facilitating various catalytic reactions. The chloro-substituted biphenyl backbone provides steric and electronic properties that enhance the reactivity and selectivity of the metal complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)diisopropylphosphine
- (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dimethylphosphine
- (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)diphenylphosphine
Uniqueness
(6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is unique due to its combination of steric bulk and electronic properties. The dicyclohexylphosphino group provides significant steric hindrance, which can enhance the selectivity of catalytic reactions. Additionally, the chloro-substituted biphenyl backbone offers unique electronic characteristics that influence the reactivity of the compound.
Propriétés
Formule moléculaire |
C36H39ClP2 |
|---|---|
Poids moléculaire |
569.1 g/mol |
Nom IUPAC |
[2-(2-chloro-6-dicyclohexylphosphanylphenyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C36H39ClP2/c37-33-25-15-27-35(39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)36(33)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29/h1-2,5-8,13-19,24-27,30-31H,3-4,9-12,20-23H2 |
Clé InChI |
FLVHEFLGSIVUOT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=C(C(=CC=C3)Cl)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


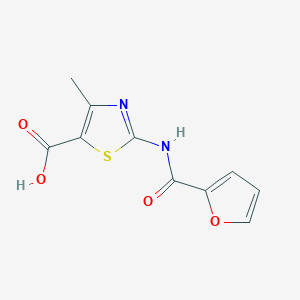
![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid](/img/structure/B12892288.png)
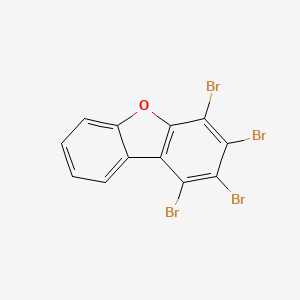


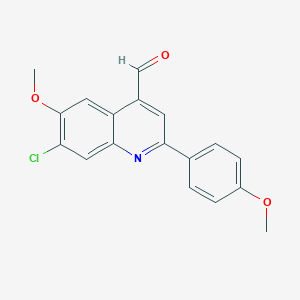
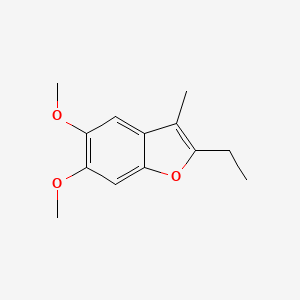
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
